
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is a synthetic organic compound known for its vibrant color properties and applications in various scientific fields. It is often used as a dye and has significant roles in biological staining and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate typically involves multiple steps:
Sulphonation: The addition of sulfonic acid groups to increase solubility and reactivity.
These reactions are carried out under controlled conditions, often requiring specific temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves:
Large-scale bromination: using bromine or bromine derivatives.
Sulphonation: with sulfuric acid or oleum.
Amination: using ammonia or amines under high pressure and temperature.
化学反应分析
Types of Reactions
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in various substituted anthracene compounds.
科学研究应用
Chemistry
Dye Chemistry: Used as a dye intermediate for producing various colorants.
Analytical Chemistry: Employed in chromatography and spectrophotometry for detecting and quantifying substances.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Fluorescent Probes: Acts as a fluorescent marker in cellular imaging.
Medicine
Drug Development: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Textile Industry: Applied in dyeing fabrics and textiles.
Paper Industry: Used in coloring paper products.
作用机制
The compound exerts its effects primarily through its ability to interact with biological molecules and cellular structures. Its mechanism involves:
Binding to Proteins: Interacts with amino acids in proteins, altering their structure and function.
Cellular Uptake: Enters cells via endocytosis or passive diffusion, accumulating in specific organelles.
Fluorescence: Emits fluorescence upon excitation, allowing for visualization in imaging applications.
相似化合物的比较
Similar Compounds
- Disodium 1-amino-4-bromoanthraquinone-2-sulphonate
- Disodium 1-amino-4-chloro-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate
- Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
Disodium 1-amino-4-bromo-9,10-dihydro-9,10-dioxoanthracene-2,5-disulphonate is unique due to its specific combination of bromine and sulfonate groups, which confer distinct chemical properties such as enhanced solubility and reactivity. This makes it particularly valuable in applications requiring high specificity and sensitivity.
属性
CAS 编号 |
93940-15-9 |
|---|---|
分子式 |
C14H6BrNNa2O8S2 |
分子量 |
506.2 g/mol |
IUPAC 名称 |
disodium;5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate |
InChI |
InChI=1S/C14H8BrNO8S2.2Na/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21;;/h1-4H,16H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI 键 |
DVCJPUJHOIUTEL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)[O-])Br.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



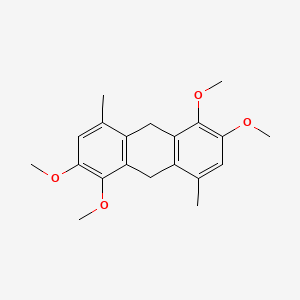
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)

![2'-Acetyl-[2,4'-bithiazole]-4-carboxylic acid](/img/structure/B13142095.png)
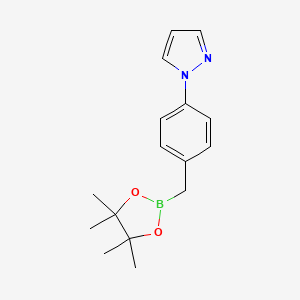
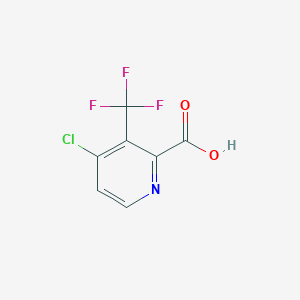

![3-Pyrrolidineaceticacid,5-[[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]methyl]-2-oxo-,methylester,(3S-trans)-](/img/structure/B13142138.png)
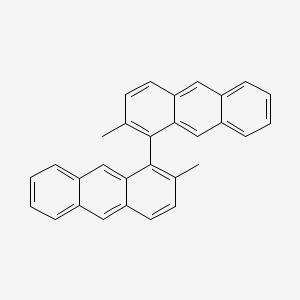

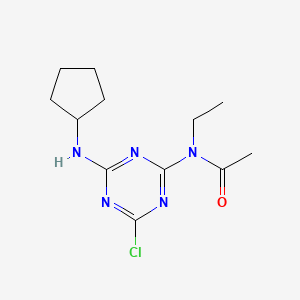

![2,2'-Sulfanediylbis[4-tert-butyl-6-(hydroxymethyl)phenol]](/img/structure/B13142168.png)
